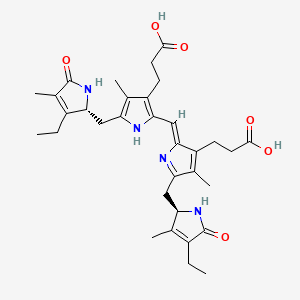

(+)-Urobilin

描述

Historical Context of Bile Pigment Discovery and Early Investigations of Urobilin (B239242)

The discovery of urobilin dates back to the 19th century. In 1869, Maly identified a pigment in urine that he named urobilin. semanticscholar.org Jaffe, while examining a urine specimen, noted an absorption band that led to the discovery of urobilin and its presence in normal stools. semanticscholar.org Vanlair and Masius also made original observations regarding this substance. semanticscholar.org The spectroscopic properties of urobilin were key to its initial identification. semanticscholar.org

Early investigations into urobilin and urobilinogen (B88839) involved numerous methods for their quantitation in biological samples such as bile, urine, and stool. semanticscholar.org Despite extensive studies into its properties and relation to other bile and blood pigments, there was a lack of consensus among researchers regarding the origin and fate of urobilin for a considerable time. semanticscholar.org Cecil James Watson, a hepatologist, published a series of articles in the 1930s that provided pioneering insights into urobilin and its derivatives, noting differences in properties among various urobilin analogues. acs.org He also studied stercobilin (B1237259), a similarly structured molecule responsible for the color of feces. acs.org

Overview of (+)-Urobilin's Position within Heme Catabolism Pathways

This compound is a product of the complex heme catabolism pathway, which is primarily responsible for breaking down heme from senescent red blood cells. microbenotes.comnumberanalytics.comksumsc.com Approximately 80% of the heme degraded daily comes from aging erythrocytes. microbenotes.com The process begins in macrophages of the reticuloendothelial system, particularly in the spleen, liver, and bone marrow. microbenotes.comksumsc.comslideshare.net

Heme is first oxidized by the enzyme heme oxygenase, opening the heme ring and producing biliverdin (B22007), ferric iron (Fe³⁺), and carbon monoxide (CO). microbenotes.comnumberanalytics.comksumsc.comslideshare.net Biliverdin, a green pigment, is then reduced to bilirubin (B190676), a yellow pigment, by the enzyme biliverdin reductase. microbenotes.comnumberanalytics.comksumsc.comslideshare.net

Bilirubin is transported in the blood bound to albumin to the liver. microbenotes.comksumsc.comslideshare.net In the liver, bilirubin is conjugated with glucuronic acid by bilirubin glucuronyl transferase, forming water-soluble bilirubin glucuronides (conjugated bilirubin). microbenotes.comksumsc.comslideshare.net This conjugated bilirubin is then secreted into the bile and enters the small intestine. microbenotes.comksumsc.comslideshare.net

In the large intestine, intestinal bacteria metabolize conjugated bilirubin. microbenotes.comksumsc.commanhattanmedicalarts.com A key step involves the bacterial enzyme bilirubin reductase, which converts bilirubin into urobilinogen, a colorless compound. wikipedia.orgmanhattanmedicalarts.comgooddoctor.co.idwikipedia.orgumd.edu Some of this urobilinogen is reabsorbed from the intestine into the bloodstream via the hepatic portal vein, entering the enterohepatic circulation. microbenotes.comksumsc.commanhattanmedicalarts.comwikipedia.orgmdpi.com The majority of this reabsorbed urobilinogen is taken up by the liver and re-excreted into the bile. ksumsc.commanhattanmedicalarts.com A small portion of the reabsorbed urobilinogen reaches the kidneys and is excreted in the urine. ksumsc.commanhattanmedicalarts.com

Urobilinogen is unstable in the presence of oxygen and spontaneously oxidizes to form urobilin. wikipedia.orgsemanticscholar.orgmanhattanmedicalarts.comgooddoctor.co.idhmdb.ca This oxidation occurs in urine upon exposure to air, giving urine its characteristic yellow color. wikipedia.orgmanhattanmedicalarts.comgooddoctor.co.idhmdb.ca In the feces, urobilinogen is primarily converted to stercobilinogen (B103226) and then oxidized to stercobilin, which is responsible for the brown color of feces. microbenotes.comksumsc.comwikipedia.org

The natural compound urobilin has the (-) stereochemical configuration, while this compound is one of its stereoisomers. acs.orgontosight.ai

The heme catabolism pathway can be summarized as follows:

| Step | Location | Key Enzyme(s) | Product(s) |

| Heme to Biliverdin | Macrophages (Spleen, Liver) | Heme oxygenase | Biliverdin, Fe³⁺, CO |

| Biliverdin to Bilirubin | Macrophages (Spleen, Liver) | Biliverdin reductase | Bilirubin |

| Bilirubin Conjugation | Liver (Hepatocytes) | Bilirubin glucuronyltransferase | Conjugated Bilirubin (Bilirubin glucuronides) |

| Conjugated Bilirubin to Urobilinogen | Large Intestine (Bacterial) | Bilirubin reductase | Urobilinogen |

| Urobilinogen to Urobilin | Urine (Oxidation) | Spontaneous Oxidation | Urobilin |

| Urobilinogen to Stercobilin | Feces (Bacterial/Oxidation) | (Bacterial enzymes), Oxidation | Stercobilin |

Fundamental Academic Significance of this compound Studies in Biological Systems

Historically, the presence and levels of urobilin and urobilinogen in urine and feces have been investigated as indicators of liver function and hemolytic conditions. semanticscholar.orgontosight.aioup.comdroracle.aimedicinenet.comontosight.ai Early studies attempted to correlate urobilinuria with disturbed liver function, and while the quantitative estimation of urobilinogen in urine and feces has been considered useful in the clinical study of jaundice and liver disease, its utility as a sole screening tool has limitations. oup.comdroracle.ai

More recent research has explored the binding properties of urobilin, identifying albumin as a protein it can bind to. mdpi.comnih.gov This finding is significant as it suggests a potential mechanism for urobilin transport in circulation, although the physiological importance of this binding and whether it interferes with bilirubin-albumin binding requires further investigation. mdpi.comnih.gov Urobilin has also been shown to possess an autofluorescent property when bound to protein, similar to bilirubin, but with different peak wavelengths. mdpi.com

The study of urobilin also contributes to understanding the role of the gut microbiome in human metabolism. The conversion of bilirubin to urobilinogen, the precursor to urobilin, is mediated by bacterial enzymes in the intestine. manhattanmedicalarts.comgooddoctor.co.idwikipedia.orgumd.edunih.gov The recent identification of the specific bacterial enzyme, bilirubin reductase (BilR), responsible for this conversion has filled a long-standing knowledge gap in human physiology and highlights the intricate interplay between the host and its gut microbiota in waste product metabolism. gooddoctor.co.idumd.edunih.govpopularmechanics.com

Furthermore, variations in urobilin levels have been explored in the context of certain health conditions. Studies have indicated associations between plasma urobilin levels and conditions such as adiposity, insulin (B600854) resistance, and acute myocardial ischemia in animal models and humans. mdpi.com Urinary urobilin/urobilinogen levels were also associated with heart failure in studies conducted almost a century ago. mdpi.comnih.gov While these associations exist, the precise mechanisms and definitive roles of urobilin in disease pathology require further elucidation. mdpi.comnih.gov

The academic significance of studying this compound lies in its contribution to understanding heme metabolism, bile pigment physiology, the role of the gut microbiome in host metabolism, and its potential as a biomarker in various physiological and pathological states.

Structure

3D Structure

属性

CAS 编号 |

6921-61-5 |

|---|---|

分子式 |

C33H42N4O6 |

分子量 |

590.7 g/mol |

IUPAC 名称 |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15-/t26-,27-/m1/s1 |

InChI 键 |

KDCCOOGTVSRCHX-PXQXBSAQSA-N |

SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

手性 SMILES |

CCC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

规范 SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

同义词 |

Urobilin |

产品来源 |

United States |

Biosynthesis, Metabolic Pathways, and Transport Dynamics of + Urobilin

Heme Catabolism and Formation of Key Precursor Biliverdin (B22007) and Bilirubin (B190676)

The primary source of bile pigments, including the precursors to (+)-urobilin, is the catabolism of heme, largely derived from the breakdown of senescent or hemolyzed red blood cells within the reticuloendothelial system, particularly in macrophages of the spleen. microbenotes.comresearchgate.net Heme is a cyclic tetrapyrrole containing iron. microbenotes.com

The initial step in heme degradation is catalyzed by the enzyme heme oxygenase. This enzyme breaks down heme into biliverdin IX-alpha, releasing carbon monoxide and ferrous iron in a reaction requiring NADPH and oxygen. microbenotes.comresearchgate.netnih.gov Biliverdin is a green tetrapyrrolic bile pigment. nih.govwikipedia.org

Subsequently, biliverdin IX-alpha is reduced to bilirubin IX-alpha by the NADPH-dependent enzyme biliverdin reductase. microbenotes.comnih.gov Bilirubin is a yellow pigment. microbenotes.comnih.gov This unconjugated bilirubin is lipophilic and insoluble in water in this state, requiring transport in the plasma bound to albumin to the liver. microbenotes.comwikipedia.orgmedmastery.com

In the liver, unconjugated bilirubin is taken up by hepatocytes and conjugated with glucuronic acid through the action of the enzyme uridine (B1682114) diphosphate–glucuronyl transferase. microbenotes.comwikipedia.orgksumsc.com This conjugation process yields water-soluble bilirubin monoglucuronides and diglucuronides, which are then secreted into the bile canaliculi and subsequently into the bile. researchgate.netksumsc.com

Enzymatic Conversion of Bilirubin to Urobilinogen (B88839) within the Gut Microbiome

Conjugated bilirubin is secreted into the small intestine as a component of bile. ksumsc.comnih.gov While poorly absorbed in the small intestine, once it reaches the large intestine, conjugated bilirubin undergoes deconjugation by bacterial beta-glucuronidases present in the gut microbiota, reverting to unconjugated bilirubin. researchgate.netksumsc.comnih.govnews-medical.netmdpi.com

The subsequent crucial step in the formation of urobilinogen is the reduction of unconjugated bilirubin, a process primarily carried out by the anaerobic bacteria within the gut microbiome. ksumsc.comnih.govnews-medical.netbiorxiv.org This bacterial metabolism converts bilirubin into a group of colorless compounds known as urobilinogens. ksumsc.comnih.govcellsciences.com

Identification and Characterization of Bilirubin Reductase (BilR)

For a significant period, the specific bacterial enzyme responsible for the reduction of bilirubin to urobilinogen remained unidentified. nih.govbiorxiv.orgnih.govbiorxiv.org Recent research, employing biochemical analyses and comparative genomics, has led to the identification and characterization of a novel gut microbiota-derived enzyme named BilR, which functions as a bilirubin reductase. nih.govnews-medical.netbiorxiv.orgnih.govbiorxiv.orgsunderland.ac.uk

BilR is an anaerobic reductase belonging to the Old Yellow Enzyme family. oup.com Characterization of BilR sequences has involved the identification of key residues in the active site critical for bilirubin reduction. nih.govnih.govbiorxiv.org Studies involving the expression of bilR genes in Escherichia coli have experimentally validated its bilirubin reductase activity. news-medical.netbiorxiv.org

Data regarding the characterization of BilR often involves comparative genomics between bilirubin-reducing and non-reducing bacterial strains and biochemical assays. news-medical.netbiorxiv.org

Role of Specific Gut Microbial Species in Bilirubin Reduction

The reduction of bilirubin to urobilinogen is solely attributed to bacteria in the gut. nih.govbiorxiv.org Various bacterial species within the gut microbiome have been identified as capable of performing this conversion. nih.govnews-medical.netmdpi.combiorxiv.orgnih.gov

Bilirubin reductase (BilR) is predominantly encoded by bacteria belonging to the phylum Firmicutes. nih.govnews-medical.netnih.govbiorxiv.org Specific bilirubin-reducing species identified include strains of Clostridioides difficile, Clostridium ramosum, Clostridium perfringens, and Bacteroides fragilis. nih.govnews-medical.netbiorxiv.orgnih.gov More recently, Clostridium symbiosum and Ruminococcus gnavus have also been identified as capable of bilirubin reduction. nih.govnews-medical.net

Research findings indicate that the presence of bilirubin reductase is a common feature of a healthy adult human microbiome. nih.govnews-medical.netbiorxiv.orgnih.govbiorxiv.org

Microbiome-Host Interactions in Bile Pigment Metabolism

The metabolism of bilirubin by the gut microbiota represents a significant interaction within the gut-liver axis, influencing bilirubin homeostasis in the host. nih.govnews-medical.netnih.govbiorxiv.org The conversion of bilirubin to urobilinogen and subsequently to other urobilinoids by gut microbes affects the reabsorption and excretion of these bile pigments. nih.govnews-medical.net

This microbial metabolism is considered a natural detoxification mechanism as it converts the less soluble bilirubin into more water-soluble urobilinoids that are more readily excreted. nih.govnews-medical.netmdpi.com The importance of bilirubin enterohepatic circulation to serum bilirubin levels, influenced by the gut microbiota, has been recognized. nih.gov

Studies have shown that the prevalence of bilirubin reductase can be decreased in certain conditions, such as in neonates and individuals with inflammatory bowel disease (IBD), suggesting a link between microbial composition, bilirubin metabolism, and health. nih.govnews-medical.netnih.govbiorxiv.org

Non-Enzymatic and Enzymatic Oxidation of Urobilinogen to this compound

Urobilinogen, a colorless compound formed in the intestine, can undergo oxidation to form colored products, including urobilin (B239242). ksumsc.comnih.govcellsciences.comwikipedia.org this compound is one of the stereoisomers of urobilin.

This oxidation can occur non-enzymatically upon exposure to air. ksumsc.com For instance, urobilinogen in urine is oxidized to urobilin when exposed to air, contributing to the characteristic yellow color of urine. ksumsc.comwikipedia.orgwikipedia.org

While the primary conversion of urobilinogen to stercobilinogen (B103226) (which is then oxidized to stercobilin) in feces is largely bacterial, the specific enzymatic processes involved in the oxidation of urobilinogen to urobilin are less clearly defined in some contexts compared to the bacterial reduction of bilirubin. However, the formation of urobilin from urobilinogen is generally described as an oxidation process. ksumsc.comnih.govcellsciences.comwikipedia.org

Enterohepatic Circulation and Systemic Distribution of Bile Pigments

Urobilinogen formed in the large intestine has several fates. A significant portion of urobilinogen is oxidized by intestinal bacteria to stercobilinogen, which is then oxidized to stercobilin (B1237259), the primary pigment responsible for the brown color of feces. ksumsc.comnih.govwikipedia.orgteachmephysiology.com

However, a portion of the urobilinogen is reabsorbed from the intestine into the portal circulation. ksumsc.comnih.govcellsciences.comwikipedia.orgteachmephysiology.com This reabsorbed urobilinogen enters the enterohepatic circulation, being transported back to the liver. ksumsc.comnih.govcellsciences.comwikipedia.orgteachmephysiology.com Most of this reabsorbed urobilinogen is re-excreted by the liver back into the bile. ksumsc.comcellsciences.com

A smaller amount of the reabsorbed urobilinogen bypasses hepatic re-excretion and enters the systemic circulation. ksumsc.comwikipedia.orgteachmephysiology.com This systemically distributed urobilinogen is then filtered by the kidneys and excreted in the urine. ksumsc.comcellsciences.comwikipedia.orgteachmephysiology.com In the urine, urobilinogen is oxidized to urobilin, which imparts the yellow color to urine. ksumsc.comwikipedia.orgwikipedia.org

The enterohepatic circulation of urobilinogen allows for its recycling between the gut and the liver before eventual excretion via feces or urine. ksumsc.comnih.govcellsciences.comwikipedia.orgteachmephysiology.com The systemic distribution of urobilinogen allows for its excretion by the kidneys as urobilin. ksumsc.comwikipedia.orgwikipedia.orgteachmephysiology.com

Comparative Metabolic Interconversions with Stercobilin and Other Endogenous Bile Pigments

The metabolism of bile pigments begins with the breakdown of heme, primarily from senescent red blood cells, in the reticuloendothelial system wikipedia.orgrcemlearning.org. Heme is converted to biliverdin, which is then reduced to bilirubin wikipedia.orgrcemlearning.org. Bilirubin is transported to the liver, conjugated with glucuronic acid to become water-soluble conjugated bilirubin, and excreted into the bile wikipedia.orgmedmastery.comteachmephysiology.com.

Once in the small intestine, conjugated bilirubin is deconjugated and metabolized by intestinal bacteria wikipedia.orgteachmephysiology.com. This bacterial action converts bilirubin into a group of colorless compounds known collectively as urobilinogens wikipedia.orgmedmastery.comwikipedia.org. The main urobilinogens include urobilinogen, mesobilirubinogen, and stercobilinogen wikipedia.org.

The fate of these urobilinogens determines the formation of urobilin and stercobilin. A significant portion of urobilinogen (around 70%) in the intestine is converted into stercobilinogen ksumsc.comksumsc.com. Stercobilinogen is then oxidized to form stercobilin, the brown pigment largely responsible for the color of feces ksumsc.comksumsc.comwikipedia.orgucl.ac.uk. This conversion can occur directly from urobilinogen to stercobilin or via the intermediate stercobilinogen wikipedia.org.

A smaller portion of the urobilinogens (around 20%) is reabsorbed from the intestine into the portal circulation and transported back to the liver in what is known as the enterohepatic circulation of bile pigments ksumsc.comksumsc.com. Most of this reabsorbed urobilinogen is re-excreted into the bile by the liver ksumsc.comksumsc.com. However, a small amount of urobilinogen escapes hepatic re-excretion and enters the general circulation ksumsc.comksumsc.com. This circulating urobilinogen is then filtered by the kidneys and excreted in the urine rcemlearning.orgksumsc.comksumsc.com. Upon exposure to air, urobilinogen in urine is oxidized to form urobilin, which imparts the characteristic yellow color to urine rcemlearning.orgwikipedia.orgksumsc.comwikipedia.org.

While urobilinogen is the precursor to both urobilin and stercobilin, the primary location of their formation differs. Urobilin is predominantly formed in the urine through the oxidation of urobilinogen after excretion by the kidneys wikipedia.orgksumsc.comwikipedia.org. Stercobilin, on the other hand, is primarily formed in the large intestine from the oxidation of stercobilinogen, which itself is a reduction product of urobilinogen ksumsc.comksumsc.comwikipedia.orgucl.ac.uk.

The interconversion between these bile pigments is summarized in the following simplified pathway:

Bilirubin (conjugated) --(bacterial action in intestine)--> Urobilinogens (Urobilinogen, Mesobilirubinogen, Stercobilinogen) | |--> Reabsorbed into portal circulation --> Liver --> Re-excreted in bile | |--> Enters general circulation --> Kidneys --> Excreted in urine --(oxidation in air)--> Urobilin | |--> Remains in intestine --> Converted to Stercobilinogen --(oxidation)--> Stercobilin (excreted in feces) | |--> Remains in intestine --(direct oxidation)--> Stercobilin (excreted in feces) wikipedia.org

The relative amounts of urobilin and stercobilin excreted can be indicative of the health of the bilirubin metabolic pathway. For example, in cases of complete biliary obstruction, less conjugated bilirubin reaches the intestine, resulting in decreased formation of urobilinogen and subsequently lower levels of urobilin in urine and stercobilin in feces, leading to pale stools wikipedia.orgwikipedia.org. Conversely, increased red blood cell breakdown (hemolysis) can lead to increased bilirubin production, resulting in elevated levels of urobilinogen in the gut and consequently increased urobilin in the urine wikipedia.orgwikipedia.org.

The following table summarizes the primary fates of urobilinogen:

| Fate of Urobilinogen | Approximate Percentage | End Product(s) | Excretion Route |

| Converted to Stercobilinogen | ~70% | Stercobilin (via oxidation) | Feces |

| Reabsorbed into Portal Circulation | ~20% | Primarily re-excreted in bile; small amount enters general circulation | Bile, Urine |

| Excreted by Kidneys | ~5% (of reabsorbed) | Urobilin (via oxidation in air) | Urine |

Note: This table provides approximate percentages based on typical metabolism. Individual variations may occur.

Detailed research findings have focused on the bacterial enzymes responsible for these conversions, such as bilirubin reductase which converts bilirubin to urobilinogen wikipedia.orgwikipedia.org. Studies also investigate the transport dynamics of reabsorbed urobilinogen and its binding to albumin in circulation nih.gov. The comparative metabolic fates highlight the interconnectedness of these bile pigments and their roles as indicators of hepatic and intestinal function.

Structural Elucidation and Stereochemical Characterization of + Urobilin

Tetrapyrrole Core Architecture and Chromophore Analysis

Urobilin (B239242) belongs to the family of tetrapyrrole chemical compounds, characterized by a structure containing four pyrrole (B145914) or pyrrole-like rings linked by carbon bridges. Unlike cyclic tetrapyrroles such as porphyrins, urobilin possesses a linear arrangement of these rings. This linear tetrapyrrole backbone retains fundamental structural features that contribute to its chromophoric properties, including the presence of nitrogen-containing heterocyclic rings.

The chromophore of urobilin is associated with the dipyrrin (B1230570) moiety within its structure, which is responsible for its light absorption properties. acs.org The absorption maximum (λmax) for urobilin in pure aqueous medium at ambient temperature (25 °C) is typically observed at 488 nm. acs.org In ethanol (B145695) medium at the same concentration, the absorption maximum shifts to 506 nm. acs.org The specific arrangement of double bonds and conjugated systems within the linear tetrapyrrole structure gives rise to this characteristic absorption in the visible spectrum, resulting in its yellow appearance.

Elucidation of Stereoisomeric Forms and Absolute Configuration

Urobilin exists in different stereoisomeric forms due to the presence of chiral centers and double bonds that can exhibit E/Z isomerism. psu.edu The synthesis of urobilin typically produces a racemic mixture of isomers. psu.edu (+)-Urobilin is one specific stereoisomer. The IUPAC name for urobilin, which includes stereochemical descriptors, indicates specific configurations at certain positions. For instance, one IUPAC name for urobilin includes the descriptors (4S,16S). wikipedia.orgwikiwand.com Another source mentions (4R,16R) for d-Urobilin IX hydrochloride, suggesting the complexity and potential for different stereoisomers depending on the specific urobilin type (e.g., i-urobilin, d-urobilin, mesourobilin IXα). psu.eduontosight.aidrugfuture.com The stereoisomerism of urobilins has been a subject of chemical investigation. rsc.orgrsc.org

Advanced Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the structure and characterizing the properties of this compound.

UV-Visible Absorption Spectroscopy in Urobilin Characterization

UV-Visible (UV-Vis) absorption spectroscopy is widely used to characterize urobilin, particularly to determine its concentration and study its behavior in different environments. The UV-Vis spectrum of urobilin shows a characteristic absorption band in the visible region, which is responsible for its yellow color. acs.orgwikiwand.commdpi.comnih.govacs.orgfrontierspecialtychemicals.com As mentioned, the absorption maximum (λmax) is typically around 488 nm in aqueous solutions and can shift depending on the solvent. acs.org Changes in concentration and temperature can affect the aggregation state of urobilin in aqueous solutions, leading to spectral changes in the UV-Vis absorption. acs.org For example, increasing temperature can cause the disaggregation of higher-order H-aggregates, resulting in a decrease of the absorbance band at 488 nm and the formation of a new band at a longer wavelength, such as 506 nm. acs.org The molar extinction coefficient is a measure of how strongly urobilin absorbs light at a particular wavelength. While a specific value for this compound was not consistently found, related compounds or methods for urobilinoid determination mention absorption readings at wavelengths around 560 nm or 578 nm for quantitative analysis using the Ehrlich reaction. nih.gov

Fluorescence Spectroscopy and Autofluorescence Properties

Urobilin exhibits fluorescence properties, although its fluorescence in aqueous solutions is generally weak due to the presence of the dipyrrin chromophoric moiety. acs.org The emission maximum (λmax) for urobilin in pure aqueous medium at ambient temperature is around 500 nm when excited at 480 nm. acs.org Temperature-dependent emission spectra show a decrease in fluorescence intensity and a red shift in the emission maximum with increasing temperature. acs.org

Interestingly, urobilin exhibits autofluorescence, particularly when bound to proteins like albumin, similar to bilirubin (B190676). mdpi.comnih.govdigitellinc.comresearchgate.net This autofluorescence property has been utilized in binding assays to demonstrate the interaction between urobilin and albumin. mdpi.comnih.govdigitellinc.com The fluorescent intensity of urobilin bound to albumin has been shown to peak at an excitation wavelength of 490 nm, with emission measured at 520 nm. mdpi.comnih.gov A direct relationship between urobilin concentration and fluorescence intensity has been observed in these binding studies. nih.govdigitellinc.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural assignment of organic molecules like urobilin. While specific NMR data for this compound were not extensively detailed in the search results, NMR is a standard method used to characterize the structure of urobilin and related compounds. pnas.org NMR provides information about the arrangement of atoms and the connectivity within the molecule, allowing for the confirmation of the tetrapyrrole structure and the identification of different functional groups and their positions. Studies on urobilins and their derivatives have employed NMR to elucidate their structures. pnas.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular mass of urobilin and analyzing its fragmentation pattern, which provides further structural information. Electrospray ionization mass spectrometry (ESI-MS) of urobilin shows characteristic ions, such as the protonated molecule ([M+H]+) and the sodium adduct ([M+Na]+). nih.gov For urobilin (C33H42N4O6), the monoisotopic molecular weight is 590.310435088 Da, and the average molecular weight is 590.721 g/mol . acs.orghmdb.canih.goviarc.frkegg.jp The protonated molecule ([M+H]+) is observed at m/z 591. nih.gov

Tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) experiments provide insights into the fragmentation pathways of urobilin. nih.gov Analysis of the fragmentation pattern reveals characteristic product ions resulting from the cleavage of the molecule. nih.gov For urobilin, major fragment ions have been observed at m/z 466, 467, and 343. nih.gov Exact mass analysis of these fragments indicates that they result from the consecutive losses of terminal pyrrole units. nih.gov Mass spectrometry, particularly with high mass accuracy, is valuable for the identification of organic molecules and their fragment ions. nih.gov

Computational Chemistry Approaches for Conformational and Binding Site Analysis (e.g., in silico docking)

Computational chemistry techniques, such as molecular dynamics (MD) and density functional theory (DFT) calculations, have been employed to investigate the conformational landscape and properties of urobilins, including this compound (also referred to as d-urobilin). These methods provide valuable insights into the molecule's flexibility and preferred spatial arrangements. Studies combining MD and DFT calculations have been utilized to interpret experimental data, such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra, offering a more comprehensive understanding of the chiroptical and conformational characteristics of urobilin hydrochlorides in solution wikipedia.orgfishersci.co.uknih.gov. This integrated approach has proven more informative than standard DFT calculations alone for analyzing these properties wikipedia.orgfishersci.co.uk. Computational studies, including geometry optimization, have also been performed to explore the nature of association and gain a molecular-level understanding of the aggregation behavior of fecal pigments like urobilin in aqueous media.

In addition to conformational analysis, computational methods, particularly in silico docking, have been applied to study the potential interactions of urobilin with biological targets. A notable application is the investigation of urobilin binding to human serum albumin, a major carrier protein in circulation. In silico docking analyses have predicted that urobilin binds to human albumin, suggesting it might utilize albumin for transport, similar to bilirubin.

Advanced Analytical Methodologies for + Urobilin Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography plays a vital role in isolating and quantifying (+)-Urobilin from biological samples, allowing for the separation of closely related bile pigments.

High-Performance Liquid Chromatography (HPLC) with Electrospray Mass Spectrometry (ES-MS)

HPLC coupled with Electrospray Mass Spectrometry (ES-MS) is a powerful technique for the analysis of this compound. This method allows for both the separation of this compound from other compounds and its sensitive detection and identification based on its mass-to-charge ratio. HPLC-ES-MS has been utilized for the analysis of urobilin (B239242) in various matrices, including source waters, demonstrating its capability as a definitive method for tracing contamination. psu.edunih.govresearchgate.net The use of ES-MS provides high specificity, allowing differentiation from other tetrapyrroles.

Other Liquid Chromatography Applications for Bile Pigment Separation

Various liquid chromatography approaches have been developed for the separation of bile pigments, including urobilinoids. Non-aqueous reversed-phase systems employing mobile phases like acetonitrile-dimethyl sulphoxide or acetonitrile-dimethyl sulphoxide-methanol on C1, C8, or C18-bonded silica (B1680970) columns have been used for the group separation of verdinoids, violinoids, and urobilinoids. nih.gov Additionally, silica columns with acetonitrile-water-tetraethylene-pentamine mobile phases have been employed to separate stercobilin (B1237259) and half-stercobilin from urobilin. nih.gov The separation of diastereoisomers of urobilinoids can be achieved by converting them to their dimethyl esters and using normal phase chromatography on a silica column with specific solvent systems. nih.govportlandpress.com HPLC with fluorimetric detection, utilizing the formation of a phosphor with zinc ions, has also been reported for the sensitive determination of urobilin and stercobilin. nih.gov

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectroscopic methods offer alternative approaches for the quantification of this compound, often relying on the characteristic properties of its complexes.

Quantitative Spectrophotometric Assays utilizing Zinc Complexes

Quantitative spectrophotometric assays utilizing zinc complexes of urobilinogen (B88839) (which is oxidized to urobilin for detection) have been developed. This method involves extracting the sample with dimethylsulfoxide to improve recovery and prevent protein precipitation. After oxidation of urobilinogen with iodine, the resulting urobilin concentration is determined by measuring the absorption spectrum of its zinc complex. nih.govptbioch.edu.pl This approach offers high sensitivity and specificity due to the high absorption coefficient and characteristic spectrum of the urobilin-zinc complex. nih.gov

Development of Automated Flow Injection Analysis Systems

While specific details on automated flow injection analysis (FIA) systems solely for this compound were not extensively detailed in the search results, the principles of automated analysis and flow injection are applicable to bile pigment analysis. Automated systems generally aim to improve sample throughput and reduce manual handling. Given the established spectrophotometric and fluorometric methods utilizing zinc complexes, it is conceivable that these principles could be integrated into automated FIA systems for the quantification of urobilin, potentially building upon existing automated methods for related compounds or general colorimetric assays.

Methodological Advancements for Enhanced Sensitivity and Specificity

Methodological advancements have focused on improving the sensitivity and specificity of urobilin analysis. The use of zinc complexes significantly enhances the fluorescence of urobilin, forming the basis of sensitive spectrofluorometric assays. nih.govnih.gov Optimizing parameters such as the concentrations of zinc acetate (B1210297) and buffer, pH, and methanol (B129727) content in the eluent can further improve separation and fluorescence response in chromatographic methods with fluorimetric detection. nih.gov The detection limit for urobilin using HPLC with fluorimetric detection through zinc complex formation has been reported to be as low as 0.2 microgram/l, offering significantly higher sensitivity compared to some conventional methods. nih.gov Furthermore, the specificity of analysis is enhanced by techniques like HPLC-ES-MS, which allows for the differentiation of urobilin from other bile pigments based on their unique mass fragmentation patterns. jianglabnlm.com Research into the photophysical properties of urobilin and its zinc complexes in aqueous media is contributing to the development of more sensitive fluorescence-based analytical methods. researchgate.net

Here is a summary of some analytical techniques and their characteristics:

| Technique | Separation Mechanism | Detection Method(s) | Key Advantages |

| HPLC-ES-MS | Liquid Chromatography (various stationary phases) | Electrospray Mass Spectrometry | High specificity, structural information, sensitive. psu.edunih.govresearchgate.net |

| HPLC with Fluorimetric Detection (Zinc) | Reversed-phase or Normal phase Liquid Chromatography | Fluorescence (via Zinc complex formation) | High sensitivity, particularly for urobilin and stercobilin. nih.gov |

| Spectrophotometry (Zinc Complex) | Sample extraction | Absorbance Spectroscopy | Quantitative, specific spectrum of complex. nih.govptbioch.edu.pl |

| Spectrofluorometry (Zinc Complex) | Sample extraction | Fluorescence Spectroscopy | High sensitivity, utilizes enhanced fluorescence. nih.gov |

| Other Liquid Chromatography Applications | Various (e.g., non-aqueous reversed-phase, silica) | Various (e.g., UV, PDA) | Separation of bile pigment classes and isomers. nih.govportlandpress.com |

Table 1: Summary of Analytical Techniques for this compound Research

| Technique | Separation Mechanism | Detection Method(s) | Key Advantages |

|---|---|---|---|

| HPLC-ES-MS | Liquid Chromatography (various stationary phases) | Electrospray Mass Spectrometry | High specificity, structural information, sensitive. |

| HPLC with Fluorimetric Detection (Zinc) | Reversed-phase or Normal phase Liquid Chromatography | Fluorescence (via Zinc complex formation) | High sensitivity, particularly for urobilin and stercobilin. |

| Spectrophotometry (Zinc Complex) | Sample extraction | Absorbance Spectroscopy | Quantitative, specific spectrum of complex. |

| Spectrofluorometry (Zinc Complex) | Sample extraction | Fluorescence Spectroscopy | High sensitivity, utilizes enhanced fluorescence. |

| Other Liquid Chromatography Applications | Various (e.g., non-aqueous reversed-phase, silica) | Various (e.g., UV, PDA) | Separation of bile pigment classes and isomers. |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 6433298 nih.gov |

| Bilirubin (B190676) | 5280352 jianglabnlm.comnih.govuni.lufishersci.sewikidata.orgwikipedia.orgresearchgate.net |

| Biliverdin (B22007) | 25245769 nih.gov, 5280353 nih.govwikidata.org |

| Stercobilin | 5280818 uni.lunih.govwikipedia.orgsci-hub.seresearchgate.net |

| Mesobilirubin | 5941884 nih.govuni.lu |

| Mesobiliverdin | 57506842 nih.gov, 6443754 labsolu.ca, 131704277 drugbank.com |

| Urobilinogen | 9548718 sci-hub.se |

| Half-stercobilin | Not explicitly found, but related to stercobilin. |

| Bilirubin diglucuronide | Not explicitly found by CID, but mentioned as a precursor. wikipedia.org |

| d-Urobilin | 6276321 |

| l-stercobilin | Not explicitly found by CID, but mentioned in literature. nih.gov |

| i-urobilin | 440785 uni.lu, 5280819 uni.lu, 5795125 uni.lu, 6433298 uni.lu |

Optimized Sample Preparation and Extraction Protocols for Biological and Environmental Matrices

Effective analysis of this compound from biological fluids like urine and feces, as well as environmental water samples, necessitates optimized sample preparation and extraction protocols. The goal of sample preparation is to isolate the analyte from interfering matrix components, potentially concentrate it, and prepare it in a suitable form for the chosen analytical instrument. slideshare.net Common techniques employed in the extraction of analytes from biological matrices include liquid-liquid extraction (LLE), solid phase extraction (SPE), and protein precipitation. slideshare.netresearchgate.net These methods aim to remove interfering elements that could hinder the detection of the target compounds. researchgate.net

For environmental water samples, hydrophilic-lipophilic balance (HLB) cartridges have been utilized for the extraction of urobilin. rsc.orgnih.gov This approach has been successfully applied to source waters to concentrate urobilin prior to analysis by techniques such as high performance liquid chromatography-electrospray mass spectrometry (HPLC-ES-MS). rsc.orgnih.gov

In the context of urine proteomics, where urobilin can potentially interfere by precipitating with proteins, specific treatments like the addition of Tris-HCl have been explored to minimize such interference and improve protein extraction efficiency for subsequent LC-MS/MS analysis. researchgate.net The method of sample preparation and extraction technique is often dictated by the analytical method used and the characteristics of the analyte within the matrix. researchgate.net

Methodological Validation Parameters in Research Contexts (e.g., linearity, detection limits, recovery, precision)

Methodological validation is crucial to ensure that analytical procedures for this compound are reliable, accurate, and suitable for their intended purpose. Key validation parameters typically assessed include linearity, accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), and range. elementlabsolutions.comdemarcheiso17025.comslideshare.netnpra.gov.my

Linearity refers to the ability of a method to obtain test results directly proportional to the concentration of the analyte within a specified range. elementlabsolutions.comnpra.gov.myeuropa.eu This is often established by analyzing a series of samples with known concentrations and demonstrating an acceptable correlation between concentration and instrument response. elementlabsolutions.comdemarcheiso17025.com The range is the interval of concentrations for which the method demonstrates suitable linearity, accuracy, and precision. npra.gov.myeuropa.eu

Accuracy expresses the closeness of agreement between the obtained value and the true value. elementlabsolutions.com It can be assessed by analyzing spiked samples with known analyte concentrations. demarcheiso17025.comslideshare.net Precision describes the agreement between a series of measurements of the same homogeneous sample under prescribed conditions. elementlabsolutions.com This includes repeatability (within a short period) and intermediate precision (under different conditions, e.g., different days or analysts). demarcheiso17025.comslideshare.netnpra.gov.my

The detection limit (LOD) is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified precisely. elementlabsolutions.comslideshare.neteuropa.eu The quantitation limit (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. slideshare.neteuropa.eu These limits are particularly important when analyzing for low levels of this compound, such as in environmental monitoring. europa.eu Validation studies involve analyzing samples at different concentration levels to determine these parameters. demarcheiso17025.com

Application in Environmental Monitoring and Tracing of Biological Contaminants

This compound, as a degradation product of heme excreted in feces and urine by mammals, including humans, has potential applications in environmental monitoring, particularly as a chemical marker for tracing biological, specifically fecal, contamination in water sources. rsc.orgnih.govepa.govtamu.edunih.gov Unlike some microbial indicators like E. coli, which may have non-fecal environmental sources, chemical markers like urobilin can offer more specific insights into the origin of contamination. rsc.orgnih.govepa.govresearchgate.net

Studies have explored the detection of urobilin in source waters using sensitive analytical techniques like HPLC-ES-MS. rsc.orgnih.gov In one study, urobilin was detected in source waters at concentrations up to 300 ng L⁻¹. rsc.orgnih.gov The presence and concentration of this compound in water can indicate contamination by human or animal waste. tamu.edu Combining the analysis of urobilin with other human-specific chemical markers, such as certain pharmaceuticals, can provide a more definitive method for tracing the sources of human waste contamination in water systems. rsc.orgnih.gov The use of urobilin as a fecal pollution indicator in the aquatic environment has been investigated to provide a tool for assessing water quality. nih.gov

Molecular Interactions and Biochemical Functions of + Urobilin

Protein Binding Dynamics and Transport Mechanisms

The transport of many lipophilic molecules in the bloodstream relies on carrier proteins. Investigations have focused on the interaction of urobilin (B239242) with albumin, a major transport protein in plasma, and how this binding compares to that of its precursor, bilirubin (B190676).

Studies on Albumin Binding and Competitive Interactions with Bilirubin

Studies utilizing in silico docking analysis and in vitro autofluorescence assays have demonstrated that urobilin binds to human serum albumin (HSA). mdpi.comnih.govnih.govdigitellinc.comresearchgate.netresearchgate.netresearchgate.net This binding is suggested to be a mechanism for urobilin's transport in circulation after its reabsorption from the intestine via the hepatic portal vein. mdpi.comnih.gov

Due to the structural similarities between urobilin and bilirubin, researchers hypothesized that urobilin would also bind to albumin in a manner similar to bilirubin. nih.govdigitellinc.comresearchgate.netresearchgate.net In silico docking analysis predicted that urobilin binds to albumin and might compete with bilirubin for binding sites. mdpi.comnih.govnih.govresearchgate.netresearchgate.net In vitro experiments using autofluorescence properties of these molecules when bound to protein have supported the finding that urobilin binds to albumin. nih.govnih.govdigitellinc.comresearchgate.netresearchgate.netresearchgate.net A concentration-response relationship has been observed for urobilin-albumin fluorescent binding, showing a direct correlation between urobilin levels and fluorescence intensity. nih.govnih.govdigitellinc.comresearchgate.netresearchgate.net

Characterization of Binding Sites and Forces (e.g., hydrogen bonds, salt linkages)

In silico docking analyses have provided insights into the specific amino acid residues on human serum albumin involved in urobilin binding and the types of forces stabilizing these interactions. While bilirubin was predicted to bind to HSA through hydrogen bonds at amino acids E208, K212, D237, and K240, along with salt bridges with K212 and K240, urobilin was predicted to bind through different hydrogen bonds at amino acids H67, K240, and E252. mdpi.comnih.govnih.govresearchgate.netresearchgate.net Interestingly, K240 is an amino acid residue that interacts with both bilirubin and urobilin. mdpi.comnih.gov This shared interaction point, potentially due to the conserved carboxyl tails between the two molecules, may explain a competitive aspect of their binding to albumin. mdpi.com The binding of bilirubin to albumin is also known to be stabilized by non-covalent forces such as salt linkages, hydrogen bonds, van der Waals interactions, and hydrophobic interactions, with salt linkages between lysine (B10760008) and arginine residues and the carboxyl groups of bilirubin being particularly important. lsu.edu The predicted binding of urobilin involves hydrogen bonds and a salt linkage with K240, indicating strong binding. mdpi.comnih.gov

Mechanistic Investigations of Biochemical Activities

Beyond its role in transport, research is exploring the potential biochemical activities of urobilin and its precursor, urobilinogen (B88839).

Evaluation of Antioxidant Properties of Urobilinogen and Urobilin

Urobilinogen, the precursor to urobilin, has demonstrated significant antioxidant activity. researchgate.netjst.go.jpsmolecule.comresearchgate.netnii.ac.jp Studies have shown that urobilinogen can effectively scavenge free radicals, exhibiting higher activity than other known antioxidants such as α-tocopherol and β-carotene. researchgate.netjst.go.jpresearchgate.netnii.ac.jp The proposed mechanism for this antioxidant activity involves the donation of hydrogen atoms from specific methylene (B1212753) groups within the urobilinogen structure, which can trap lipid peroxyl radicals and inhibit lipid peroxidation. researchgate.netjst.go.jpresearchgate.netnii.ac.jp This ability to mitigate oxidative stress suggests a potential protective role for urobilinogen against conditions linked to oxidative damage, including inflammatory diseases and cancer. While urobilinogen's antioxidant properties are relatively well-studied, research specifically on the antioxidant mechanisms of urobilin is less extensive in the provided sources.

Interactions with Cellular Pathways (e.g., signal transduction, apoptosis, if mechanistic)

Research into the direct interactions of (+)-urobilin with specific cellular pathways, such as signal transduction and apoptosis, is an emerging area. One study identified circulating levels of urobilin, alongside sphingomyelin (B164518) (30:1), as being associated with incident heart failure. nih.govnih.govresearchgate.net Sphingomyelin is a component of cell membranes known to be involved in signal transduction and apoptosis. nih.govnih.govresearchgate.net While this study highlights an association with a metabolite involved in these pathways, it does not directly demonstrate a mechanistic interaction of urobilin itself with signal transduction or apoptosis pathways. Another study investigating the effects of suppressing hepatic UGT1A1, an enzyme involved in bilirubin conjugation, observed changes in plasma urobilin levels and a reorganization of kinase signaling pathways. nih.gov This suggests a potential indirect influence of urobilin metabolism on signaling pathways, but the direct mechanistic interaction of urobilin with these pathways requires further investigation.

Influence on Upstream and Downstream Metabolic Processes and Metabolite Levels

Urobilin is intrinsically linked to the metabolism of bilirubin, its primary precursor. Bilirubin is produced from the breakdown of heme and is conjugated in the liver before being excreted into the intestines. nih.govresearchgate.netmedmastery.comksumsc.comvin.comeclinpath.com In the intestines, bacteria, particularly those expressing the enzyme bilirubin reductase (BilR), convert bilirubin to urobilinogen, which is then oxidized to urobilin. mdpi.comnih.govresearchgate.net Urobilin can be reabsorbed into the systemic circulation via the hepatic portal vein. mdpi.comnih.govresearchgate.net

The levels of urobilin and its precursors can be influenced by various factors affecting bilirubin metabolism, including liver function and the activity of the gut microbiome. Elevated levels of urobilinogen in urine, for instance, can indicate liver dysfunction or hemolytic disorders. smolecule.com Conversely, absent urobilinogen can suggest biliary obstruction.

While bilirubin is known to have protective effects and acts as an antioxidant, potentially influencing metabolic health and inflammatory diseases, the physiological function of urobilin is less understood. nih.govresearchgate.net Some studies have positively associated urobilin with conditions like adiposity, insulin (B600854) resistance, and cardiovascular disease, suggesting a potential influence on downstream metabolic processes and metabolite levels, although the nature of this influence requires further clarification. nih.govresearchgate.net Research using multi-omics approaches has begun to explore the associations of urobilinogen with various factors, including inflammation and intestinal permeability, indicating its potential broader influence on the host metabolic state and gut-microbiome interactions. medrxiv.orgmedrxiv.org

Synthetic Chemistry and Bioconversion Engineering of + Urobilin

Chemical Synthesis Routes from Bilirubin (B190676) and Urobilinogen (B88839) Derivatives

Chemical synthesis of urobilinoids, including (+)-Urobilin, often starts from bilirubin or its derivatives. Bilirubin, a precursor to urobilinogen, is a key intermediate in the heme degradation pathway. The conversion of bilirubin to urobilinogen involves the reduction of the vinyl and methene bridges. Historically, chemical methods for urobilinogen synthesis have faced challenges related to catalyst stability and environmental concerns google.com.

A more advanced chemical method for synthesizing urobilinogen involves the hydrogenation of bilirubin using palladium on activated carbon as a catalyst. This approach addresses some of the earlier limitations google.com. The reaction typically involves dissolving bilirubin in an alkaline solution, such as 0.1 N NaOH, and reacting it with hydrogen gas under pressure (e.g., 60 psi) at room temperature in the presence of the palladium catalyst . The reaction duration can range from 8 to 24 hours under an inert atmosphere . This process yields urobilinogen, which can then be further processed.

Urobilin (B239242) itself is formed through the oxidation of urobilinogen wikipedia.orgsmolecule.com. This oxidation can occur spontaneously upon exposure to air or can be facilitated by chemical oxidizing agents smolecule.com. Controlled oxidation of urobilinogen derivatives is a key step in obtaining specific urobilin isomers, including this compound. While detailed synthetic pathways for this compound itself are often specialized or proprietary, the general chemical preparation involves the oxidation and modification of bilirubin or urobilinogen derivatives, followed by purification steps like crystallization and solvent extraction to achieve high purity . The hydrochloride salt form of urobilin is sometimes prepared to enhance its solubility for research applications frontierspecialtychemicals.com.

Chemical Synthesis of Urobilinogen using Palladium on Activated Carbon :

| Starting Material | Reagents/Conditions | Product |

| Bilirubin | H₂, 10% Pd/C, 0.1 N NaOH, 60 psi, 8-24 hours, inert atmosphere | Urobilinogen |

Enzymatic Synthesis and Bioconversion Strategies utilizing Microbial Systems

The primary natural route for the formation of urobilinoids, including this compound, is through the bioconversion of bilirubin by gut microbiota wikipedia.orgnih.govmdpi.comwikipedia.org. Bilirubin, after being conjugated in the liver and excreted into the intestines, is acted upon by bacterial enzymes mdpi.comwikipedia.org.

A key enzymatic step in this process is the reduction of bilirubin to urobilinogen, catalyzed by the bacterial enzyme bilirubin reductase (BilR) nih.govmdpi.combiorxiv.orgumd.edunih.gov. This enzyme has been recently identified and is predominantly found in bacteria belonging to the Firmicutes phylum nih.govmdpi.combiorxiv.orgnih.gov. The discovery of BilR has provided significant insight into the biochemical pathway of bilirubin metabolism in the gut nih.gov.

Following the formation of urobilinogen, it is then oxidized to urobilin wikipedia.orgsmolecule.commdpi.com. This oxidation can occur spontaneously upon exposure to oxygen smolecule.com. Certain microbial strains can also be utilized in fermentation processes to convert bilirubin directly into urobilin or urobilinogen smolecule.com.

Research findings highlight the importance of specific microbial species in this bioconversion. For instance, Clostridium ramosum has been identified as a bacterium capable of reducing bilirubin to urobilinogen researchgate.net. The presence and activity of these bilirubin-reducing bacteria are crucial for the efficient conversion of bilirubin to urobilinoids nih.govumd.edu.

Enzymatic Bioconversion of Bilirubin to Urobilin:

| Substrate | Enzyme/Microbial System | Intermediate | Final Product |

| Bilirubin | Bilirubin Reductase (BilR) in gut bacteria (e.g., Firmicutes, Clostridium ramosum) nih.govmdpi.combiorxiv.orgresearchgate.net | Urobilinogen | Urobilin (via oxidation) wikipedia.orgsmolecule.commdpi.com |

Studies involving broken cell preparations of intestinal bacteria have also demonstrated the synthesis of urobilinogen, further supporting the role of microbial enzymes in this process nih.gov. The identification and characterization of enzymes like BilR open avenues for potential bioconversion engineering strategies to produce urobilinoids.

Design and Synthesis of this compound Analogues and Probes for Research Applications

The synthesis of this compound analogues and probes is an important area of research for studying the biological roles and properties of urobilinoids. Analogues with modified structures can help elucidate the relationship between structure and activity, while probes can be used for detection, imaging, or studying interactions with biological molecules.

The design of urobilin analogues often involves modifications to the tetrapyrrole structure. For example, optically active difluoroboron complexes of urobilin derivatives and nonracemizable urobilin analogues have been synthesized to study their chiroptical properties and conformations acs.orgbsb-muenchen.deacs.org. These synthetic efforts involve preparing modified urobilin derivatives and then forming complexes with elements like boron acs.orgbsb-muenchen.de.

Research has also explored the synthesis of lipid bilirubin analogues google.com. Such analogues can be useful for studying the transport and interaction of bilirubinoids in biological systems.

The synthesis of probes for research applications involving urobilinoids can involve labeling or functionalizing urobilin or its analogues. While specific examples of this compound-based probes were not extensively detailed in the search results, the general concept of creating probes for biological targets using techniques like Surface-Enhanced Raman Scattering (SERS) with labeled nanoparticles suggests potential avenues for developing urobilin-specific probes researchgate.net. These probes could potentially be used in immunoassays or cell labeling to study urobilin distribution or its interactions.

The synthesis of urobilin analogues and probes requires sophisticated chemical techniques and spectroscopic methods for characterization, such as ¹H NMR and mass spectrometry researchgate.net. These synthetic compounds are valuable tools for advancing the understanding of urobilin metabolism, its physiological effects, and its potential as a biomarker.

常见问题

Q. What experimental methodologies are recommended for detecting and quantifying (+)-Urobilin in biological samples?

this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or tandem mass spectrometry (MS/MS). These methods allow differentiation between urobilin isomers and related tetrapyrroles. For instance, collision-induced dissociation in MS/MS enables structural elucidation . Stability studies should account for pH-dependent solubility: this compound is soluble in alkaline aqueous solutions (pH > 9) and polar solvents like methanol .

Q. How does this compound's formation pathway inform its role in clinical diagnostics?

this compound is derived from urobilinogen, a product of bilirubin reduction by gut bacteria. Its absence in stool or urine can indicate bile duct obstruction, while elevated levels correlate with hemolytic disorders or liver dysfunction. Researchers should validate detection protocols using disease models (e.g., Gunn rats for hyperbilirubinemia) and compare results with established biomarkers like bilirubin conjugates .

Q. What are the key challenges in isolating this compound from complex biological matrices?

Challenges include isomer interference (e.g., i-urobilin), pH-dependent degradation, and matrix effects. Solid-phase extraction (SPE) with C18 columns and gradient elution improves purity. Researchers must standardize sample storage conditions (e.g., -80°C under nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in this compound data across studies be resolved?

Discrepancies often arise from methodological variability, such as differences in fecal sample preparation or detection limits. Meta-analyses should stratify studies by methodology (e.g., HPLC vs. spectrophotometry) and validate findings using isotopic labeling or knockout animal models lacking bilirubin reductase .

Q. What recent advancements explain the enzymatic regulation of this compound biosynthesis?

Recent studies identified bilirubin reductase (BilR) as the enzyme responsible for converting bilirubin to urobilinogen. This discovery clarifies microbial contributions to this compound production and enables genetic knockout experiments to study its systemic effects. Researchers should incorporate CRISPR-Cas9-modified bacterial strains to explore host-microbe interactions .

Q. How does this compound interact with oxidative stress pathways in hepatocytes?

In vitro studies using HepG2 cells show that this compound modulates reactive oxygen species (ROS) via Nrf2 signaling. Advanced techniques like fluorescence-activated cell sorting (FACS) with ROS-sensitive dyes (e.g., DCFH-DA) and siRNA-mediated gene silencing can dissect these mechanisms. Contradictory findings may stem from varying urobilin concentrations or cell line specificity .

Q. What computational models predict this compound's stability under varying physiological conditions?

Density functional theory (DFT) simulations and molecular dynamics (MD) can model pH-dependent isomerization and solubility. These tools help predict degradation pathways and optimize storage conditions. Experimental validation via nuclear magnetic resonance (NMR) is critical for verifying computational results .

Methodological Guidance

Q. How should researchers design longitudinal studies to track this compound fluctuations in chronic liver disease?

Use nested cohort designs with repeated sampling of serum, urine, and stool. Pair this compound measurements with liver function tests (e.g., ALT, AST) and microbiome sequencing to identify correlations with bacterial taxa producing BilR. Statistical tools like mixed-effects models account for intra-individual variability .

Q. What protocols ensure reproducibility in this compound research?

Adopt the "FAIR" principles (Findable, Accessible, Interoperable, Reusable):

Q. How can researchers address the gap in understanding this compound's role in gut-brain axis signaling?

Employ gnotobiotic mouse models colonized with BilR-expressing bacteria and perform metabolomic profiling of brain tissue. Techniques like liquid chromatography-high-resolution MS (LC-HRMS) and immunohistochemistry for blood-brain barrier transporters (e.g., ABCG2) can elucidate mechanistic links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。